molecular formula C16H9BrO2 B12219772 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- CAS No. 961-20-6

1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-

Cat. No.: B12219772
CAS No.: 961-20-6
M. Wt: 313.14 g/mol
InChI Key: WFYCOCQPQPAJOA-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- is a synthetic organic compound known for its unique structure and reactivity. This compound features an indene core with a bromophenyl methylene substituent, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- typically involves the condensation of 1H-indene-1,3(2H)-dione with 4-bromobenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Properties

CAS No.

961-20-6

Molecular Formula

C16H9BrO2

Molecular Weight

313.14 g/mol

IUPAC Name

2-[(4-bromophenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H9BrO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H

InChI Key

WFYCOCQPQPAJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Br)C2=O

Origin of Product

United States

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